Guanidinoneomycin
Description
Properties
Molecular Formula |
C29H58N18O13 |
|---|---|
Molecular Weight |
866.9 g/mol |
IUPAC Name |
2-[[(2S,3S,4R,5R,6R)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-bis(diaminomethylideneamino)-2-[(2R,3R,4R,5S,6R)-3-(diaminomethylideneamino)-6-[(diaminomethylideneamino)methyl]-4,5-dihydroxyoxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-5-(diaminomethylideneamino)-3,4-dihydroxyoxan-2-yl]methyl]guanidine |
InChI |
InChI=1S/C29H58N18O13/c30-24(31)42-2-7-13(50)15(52)10(46-28(38)39)21(55-7)58-18-6(45-27(36)37)1-5(44-26(34)35)12(49)20(18)60-23-17(54)19(9(4-48)57-23)59-22-11(47-29(40)41)16(53)14(51)8(56-22)3-43-25(32)33/h5-23,48-54H,1-4H2,(H4,30,31,42)(H4,32,33,43)(H4,34,35,44)(H4,36,37,45)(H4,38,39,46)(H4,40,41,47)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
InChI Key |
PKRWVRYPYSMBDP-VCIWKGPPSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N=C(N)N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN=C(N)N)O)O)N=C(N)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN=C(N)N)O)O)N=C(N)N)O)O)N=C(N)N |
Canonical SMILES |
C1C(C(C(C(C1N=C(N)N)OC2C(C(C(C(O2)CN=C(N)N)O)O)N=C(N)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN=C(N)N)O)O)N=C(N)N)O)O)N=C(N)N |
Synonyms |
GNB-B cpd guanidinoneomycin B |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for Guanidinoneomycin and Its Analogs
Regioselective Guanidinylation Strategies for Aminoglycosides
The transformation of primary amines on aminoglycosides like neomycin into guanidinium (B1211019) groups significantly increases their basicity and can enhance binding to biological targets such as RNA. nih.gov A key challenge in this process is achieving regioselectivity—the ability to modify specific amino groups on the multi-functional aminoglycoside scaffold.
A highly effective reagent for this transformation is N,N′-diBoc-N′′-triflylguanidine. bioorganic-chemistry.com This reagent efficiently converts the multiple amine groups of neomycin B and other aminoglycosides (including kanamycin (B1662678) A and B, tobramycin, and paromomycin) into their fully guanidinylated forms under mild conditions, even in the presence of water. bioorganic-chemistry.com The general synthesis involves reacting neomycin sulfate (B86663) with the guanidinylating reagent in a solvent mixture, followed by deprotection of the Boc (tert-butoxycarbonyl) groups using a strong acid like trifluoroacetic acid (TFA). nih.gov
Achieving selective guanidinylation at a specific amine requires a more nuanced approach, often involving protecting group chemistry or exploiting the differential reactivity of the amino groups. For instance, the aminomethyl groups in some aminoglycosides can be selectively targeted due to their higher nucleophilicity compared to more sterically hindered amines. nih.gov By using sub-stoichiometric amounts of the guanidinylating reagent, it is possible to selectively modify these positions. nih.gov Another strategy involves the regioselective conversion of hydroxyl groups into amines, followed by guanidinylation, to introduce guanidinium functions at positions not originally bearing an amino group. nih.gov
Table 1: Reagents and Conditions for Guanidinylation of Neomycin B
| Guanidinylating Reagent | Solvent System | Base | Deprotection Agent | Reference |
|---|---|---|---|---|
| N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine | Methanol/Chloroform | Triethylamine | Trifluoroacetic Acid (TFA) / Dichloromethane | nih.gov |
| 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine | Not specified for full guanidinylation | Not specified | TFA / Dichloromethane | nih.gov |
Synthesis of Multifunctional Guanidinoneomycin Conjugates
To broaden its utility, the this compound scaffold is often conjugated to other molecules, such as targeting ligands, polymers, or lipids. These conjugations create multifunctional molecules with tailored properties.
Standard bioconjugation chemistries are frequently employed to link this compound to proteins, peptides, or other biomolecules. frontiersin.org Reagents containing N-hydroxysuccinimide (NHS) esters are used to react with any remaining primary amines on a partially guanidinylated scaffold, forming stable amide bonds. frontiersin.orgfrontiersin.org
Alternatively, a linker arm can be introduced onto the this compound core, which is then terminated with a reactive group like a maleimide (B117702). rsc.org Maleimides are particularly useful as they react specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins or introduced synthetically. science.gov A recently developed this compound-maleimide transporter demonstrates the utility of this approach, providing a stable and highly specific point of attachment for cysteine-containing molecules. rsc.orgrsc.org
The multiple guanidinium and hydroxyl groups of this compound make it an excellent ligand for coordinating metal ions. nih.gov The synthesis of metal complexes with this compound can introduce new functionalities, such as redox activity or specific geometric arrangements, which are properties of the metal center. nih.gov For example, ruthenium (Ru) complexes have been conjugated to both neomycin and this compound. researchgate.net These organometallic conjugates combine the properties of the aminoglycoside scaffold with the unique chemical and photophysical characteristics of the metal complex, creating hybrid molecules with distinct biological activities. researchgate.netcore.ac.uk The design of such conjugates often involves synthesizing an activated form of the metal complex (e.g., a carboxylic acid derivative) which can then be coupled to an amine on the aminoglycoside scaffold. researchgate.net
To create high-avidity systems, this compound can be tethered to macromolecular scaffolds like dendrimers or polymers. nih.gov Polyamidoamine (PAMAM) dendrimers are a common choice due to their well-defined, branched structure and multivalency. researchgate.netescholarship.org The synthesis involves attaching multiple neomycin or this compound units to the surface of PAMAM dendrimers of various generations (e.g., G2, G4, G7). polimi.itacs.org This is typically achieved by reacting an isothiocyanate-functionalized linker on the aminoglycoside with the primary amines on the dendrimer surface. polimi.it The resulting conjugates present a high density of guanidinium groups, which has been shown to play a significant role in their biological interactions. nih.govresearchgate.net
Table 2: Examples of this compound-Dendrimer Conjugates
| Dendrimer Scaffold | Generation | Attached Moiety | Key Finding | Reference |
|---|---|---|---|---|
| Polyamidoamine (PAMAM) | G2, G4 | This compound | Presence of this compound on the surface enhances cellular uptake. | nih.govresearchgate.netescholarship.org |
| Polyamidoamine (PAMAM) | G4, G7 | Neomycin | Conjugation affects DNA binding and release properties. | polimi.it |
Introducing lipophilic (fatty) components to the highly polar this compound core creates amphiphilic molecules with altered physical properties. nih.gov This is typically achieved by acylating one of the amino or hydroxyl groups with a long alkyl chain. nih.govacs.org The length of the attached alkyl chain (e.g., varying from short to long carbon chains) can systematically modulate the hydrophobicity of the resulting conjugate. nih.gov These modifications can influence how the molecule interacts with lipid membranes and have been shown to alter its cellular uptake mechanisms compared to the unmodified parent compound. nih.govacs.org Another strategy involves building cationic amphiphiles on a scaffold, such as triazine or calixarene, which allows for the attachment of both a polar head group like neomycin and one or more lipophilic tails (e.g., stearyl or oleyl chains). researchgate.netresearchgate.net
Dendrimeric and Polymeric Scaffolds Incorporating this compound
Chemoenzymatic and Biosynthetic Approaches to this compound Derivatives
Chemoenzymatic synthesis combines the flexibility of traditional organic chemistry with the high selectivity of biological catalysts (enzymes). nih.gov While the direct enzymatic guanidinylation of neomycin is not a widely established method, enzymes can be used to create precursors or to modify the aminoglycoside scaffold in a highly specific manner. uni-bayreuth.de For example, aminoglycoside-modifying enzymes (AMEs), which are naturally responsible for antibiotic resistance, could potentially be repurposed. mdpi.com These enzymes, such as N-acetyltransferases, O-phosphotransferases, or O-nucleotidyltransferases, catalyze reactions at specific hydroxyl or amino groups on the aminoglycoside. mdpi.com A synthetic strategy could involve using an AME to selectively protect certain positions, followed by chemical guanidinylation of the remaining free amines.
Furthermore, biosynthetic approaches in related systems have shown promise for creating novel derivatives. rsc.org This could involve engineering the biosynthetic pathway of neomycin-producing organisms to incorporate modified building blocks or introducing enzymes from other pathways to perform specific modifications on the neomycin core before it is fully assembled. Such strategies, while complex, offer the potential for generating novel this compound analogs with high precision and efficiency. rsc.org
Isotopic Labeling Strategies for Analytical and Mechanistic Studies
The synthesis of isotopically-labeled this compound and its analogs is a critical aspect of advanced research, enabling detailed investigation into their mechanisms of action, metabolic fate, and interactions with biological targets. These labeled compounds are indispensable tools for a range of analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
General strategies for producing isotopically-labeled aminoglycoside analogs, such as this compound, typically involve the use of appropriately labeled reagents within established synthetic pathways. google.comgoogle.com Common isotopes incorporated include those of hydrogen (²H, ³H), carbon (¹¹C, ¹³C, ¹⁴C), nitrogen (¹³N, ¹⁵N), and oxygen (¹⁵O, ¹⁷O, ¹⁸O). google.comgoogle.com For example, deuterated analogs of neomycin are commercially available, indicating the feasibility of incorporating stable isotopes. The choice of isotope depends on the specific application, from enhancing NMR signals to providing a distinct mass shift for mass spectrometry-based quantification. biosyntan.de
Isotopic labeling is particularly powerful in mechanistic studies of the enzymes involved in bacterial resistance to aminoglycosides. Techniques such as solvent-isotope and kinetic isotope effect (KIE) studies can elucidate the transition states and mechanisms of enzymatic reactions, such as those catalyzed by aminoglycoside acetyltransferases (AACs) or nucleotidyltransferases (ANTs). frontiersin.orgresearchgate.net For instance, theoretical studies on the inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase utilized the calculation of ¹⁸O kinetic isotope effects to support a proposed reaction mechanism. frontiersin.org These approaches provide insights into how bacteria modify and inactivate these antibiotics, which is crucial for the design of next-generation drugs that can evade resistance.
Furthermore, stable isotope-labeled compounds serve as powerful probes in cellular studies. They can be used as tracers to monitor the uptake and metabolism of the drug within cells or to quantify endogenous levels of related molecules through isotope-dilution mass spectrometry. rsc.org This has been demonstrated in studies of other complex biomolecules, where deuterated or ¹³C-labeled derivatives are used to track metabolic pathways and quantify cellular concentrations. rsc.org
| Isotope | Potential Application in this compound Research | Reference |
| ²H (Deuterium) | Simplifies ¹H NMR spectra; used in kinetic isotope effect studies; serves as a stable isotope label for mass spectrometry. | google.comgoogle.com |
| ¹³C | Enables ¹³C NMR studies for structural analysis; used as a stable isotope label for tracing metabolic pathways. | google.comgoogle.comrsc.org |
| ¹⁵N | Used in NMR studies to investigate nitrogen-containing functional groups, particularly the guanidinium group, and their interactions. | google.comgoogle.com |
| ¹⁸O | Employed in mechanistic studies of enzymatic reactions to determine bond-breaking and bond-forming steps (Kinetic Isotope Effects). | frontiersin.org |
| ¹¹C, ¹⁸F | Positron-emitting isotopes for use in Positron Emission Tomography (PET) studies to examine drug distribution and receptor occupancy in vivo. | google.com |
Analytical Characterization of Synthetic this compound Constructs (e.g., NMR, MALDI)
The unambiguous structural confirmation of synthetically prepared this compound and its analogs is paramount. A combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, is employed for this purpose. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the detailed structural elucidation of this compound constructs in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., TOCSY, NOESY) experiments provide comprehensive information on the compound's covalent framework and three-dimensional structure. nih.govrsc.org
¹H NMR spectra are used to confirm the presence of key structural motifs and to verify the success of synthetic steps, such as the conversion of amino groups to guanidinium groups. rsc.org For example, in the characterization of a this compound-maleimide transporter, specific proton signals corresponding to the maleimide, triazole, and the anomeric proton of the neomycin core were identified to confirm the final structure. rsc.org ¹³C NMR provides complementary information, confirming the carbon skeleton of the molecule. rsc.org
Furthermore, advanced multidimensional NMR techniques have been used to determine the solution structure of this compound B in complex with its RNA target, the HIV-1 frameshift site. nih.gov By analyzing intermolecular Nuclear Overhauser Effects (NOEs), researchers were able to define the orientation of the drug within the RNA's major groove, providing critical insights into its binding mode. nih.gov
Example ¹H-NMR Data for this compound-Maleimide Conjugate 1a rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| 7.88 | s | H-triazole |
| 6.72 | s | H-maleimide |
Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry
MALDI, often coupled with a Time-of-Flight (TOF) analyzer, is a soft ionization technique essential for confirming the molecular weight of large, non-volatile molecules like this compound and its conjugates. acs.orgresearchgate.net It provides a rapid and accurate determination of the molecular mass of the synthesized compound, confirming that the desired chemical modifications have occurred. sci-hub.se MALDI-TOF MS is routinely used to verify the purity of the final products after purification by methods such as High-Performance Liquid Chromatography (HPLC). acs.org The technique is valuable in analyzing conjugates of this compound with other molecules, such as peptides, dendrimers, or metal complexes, ensuring the successful linkage of the different components. acs.orgresearchgate.net
Example Analytical Data for Aminoglycoside Conjugates
| Compound | Analytical Technique | Observed Result | Application | Reference |
|---|---|---|---|---|
| This compound-Maleimide | ¹H-NMR, ¹³C-NMR, HRMS | Confirmed chemical shifts and m/z | Structural Confirmation | rsc.org |
| PAMAM-(Guanidino)Neomycin | NMR, MALDI | Confirmed conjugation | Characterization of non-viral gene vectors | researchgate.net |
| Neomycin-Ruthenium Conjugate | ESI-MS, MALDI-TOF MS, NMR | Characterized final product | Characterization of metallodrug conjugate | acs.org |
The combined application of NMR and MALDI-TOF MS provides a comprehensive and definitive characterization of synthetic this compound constructs, ensuring their structural integrity and purity for subsequent biological and mechanistic investigations. acs.orgrsc.org
Iii. Molecular Mechanisms of Cellular Interaction and Internalization of Guanidinoneomycin
Heparan Sulfate (B86663) Proteoglycan-Dependent Cellular Uptake Pathways
The cellular uptake of guanidinoneomycin at nanomolar concentrations is distinguished by its exclusive dependence on heparan sulfate proteoglycans (HSPGs). researchgate.netnih.govnih.gov HSPGs are proteins decorated with one or more heparan sulfate (HS) chains, which are long, linear polysaccharides. sigmaaldrich.com This dependency is a hallmark of the this compound scaffold and is not contingent on the type of linker or cargo attached to it. nih.gov Unlike other guanidinium-rich transporters such as arginine-rich peptides, which can utilize both heparan sulfate-dependent and -independent pathways, this compound's entry mechanism is singularly reliant on HSPGs. nih.gov This high selectivity suggests a specific and well-defined portal of entry into the cell. google.com
The initial and critical step in the cellular uptake of this compound is its direct interaction with glycosaminoglycans (GAGs) on the cell surface, specifically heparan sulfate. nih.gov The mechanism is primarily driven by electrostatic interactions. The guanidinium (B1211019) groups on the this compound molecule are positively charged and act as effective bidentate hydrogen bond donors, allowing for strong binding to the negatively charged sulfate and carboxylate groups present on heparan sulfate chains. nih.gov
The degree of sulfation on the HS chains is a critical determinant of binding and subsequent uptake efficiency. nih.gov Research using mutant Chinese Hamster Ovary (CHO) cell lines with deficiencies in GAG biosynthesis has provided definitive evidence for this. In HS-deficient cells (pgsA and pgsD mutants), the uptake of this compound is profoundly inhibited, measuring less than 5% compared to wild-type cells. nih.govacs.org Furthermore, in cell lines with undersulfated heparan sulfate (pgsE and pgsF mutants), the uptake of monomeric this compound constructs is significantly reduced. nih.govacs.org
Dimeric forms of this compound have been shown to overcome lower sulfation levels more effectively than their monomeric counterparts, displaying a cooperative effect that enhances cellular uptake, particularly in undersulfated cell lines. nih.gov This suggests that the multivalent presentation of guanidinium groups in the dimeric structure increases the avidity of the interaction with the less densely charged HS chains. nih.govacs.org
Table 1: this compound Uptake in Wild-Type and Mutant CHO Cell Lines This table summarizes findings on the cellular uptake of monomeric and dimeric this compound constructs in different CHO cell lines, highlighting the role of heparan sulfate (HS) and its sulfation level. Data is qualitative based on referenced studies.
| Cell Line | Genetic Defect | HS Status | Monomeric this compound Uptake | Dimeric this compound Uptake |
|---|---|---|---|---|
| Wild-Type (CHO-K1) | None | Normal HS expression and sulfation | High | Very High (approx. 2.5-fold > monomer) |
| pgsA / pgsD | Xylosyltransferase / GlcNAc/GlcA transferase deficiency | HS-deficient | Very Low (<5% of wild-type) | Very Low (<5% of wild-type) |
| pgsE | N-sulfotransferase deficiency | Undersulfated HS | Low (<20% of wild-type) | Moderate (approx. 5-fold > monomer) |
| pgsF | 2-O-sulfotransferase deficiency | Undersulfated HS | Low (<20% of wild-type) | High (approx. 10-fold > monomer) |
The interaction between this compound and HSPGs is not merely a binding event; it actively induces the clustering of these proteoglycans on the cell surface. google.com This aggregation of HSPGs is considered a pivotal step that initiates the endocytic process for guanidinoglycosides. researchgate.netresearchgate.netnih.gov The ability of a carrier to cluster HS has been shown to contribute significantly to the efficiency of its endocytosis. nih.govacs.org
Studies using Förster resonance energy transfer (FRET) have demonstrated that the enhanced cellular uptake of cargo mediated by this compound is directly accompanied by extensive aggregation of molecules on the cell surface. researchgate.netnih.govacs.org Dimeric this compound constructs are particularly effective at this, accentuating the clustering effect, which correlates with their enhanced uptake efficiency compared to monomers. nih.govgoogle.com This suggests a cooperative mechanism where the multivalent ligand cross-links multiple HSPG molecules, creating a localized concentration that triggers the cellular machinery for internalization. nih.govgoogle.com
Molecular Interactions with Cell Surface Glycosaminoglycans
Endocytic Mechanisms Mediated by this compound
Endocytosis, an energy-dependent process involving the formation of vesicles from the plasma membrane, is the primary mechanism for the cellular internalization of this compound and its cargo. nih.govacs.orgglycoforum.gr.jp Once internalized, the cargo is typically trafficked into endosomes and subsequently to lysosomes. nih.govacs.orgresearchgate.net However, evidence also suggests that some fraction of the internalized compound can escape the endocytic pathway to reach the cytoplasm. glycoforum.gr.jp
The endocytic uptake of this compound appears to proceed through pathways that are independent of clathrin, the protein that coats vesicles in the most common form of endocytosis. acs.orgresearchgate.net While most cellular receptors are internalized via clathrin-mediated endocytosis, alternative pathways exist and are utilized by various molecules. nih.govacs.org These clathrin-independent pathways include caveolin-mediated endocytosis, macropinocytosis, and the CLIC/GEEC (Clathrin-Independent Carrier/GPI-anchored protein-Enriched Early Endocytic Compartment) pathway. nih.govacs.orgmdpi.comwikipedia.org
Inhibition studies targeting major endocytic routes have provided evidence for a clathrin-independent mechanism. When inhibitors of clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis were used, they did not effectively block the cellular uptake of liposomes modified with a guanidinoglycoside, pointing towards an alternative internalization route. researchgate.net
The process of HSPG clustering directly leads to an aggregation-mediated internalization. This mechanism has been clearly demonstrated in studies using a biotinylated version of this compound (biotinGNeo) to facilitate the uptake of streptavidin. nih.govacs.org
Two distinct experimental setups were used:
Incubating cells with a pre-formed tetravalent streptavidin-(biotinGNeo)₄ conjugate. nih.govacs.org
Pre-incubating cells with biotinGNeo first, allowing it to bind to cell surface HSPGs, before adding streptavidin. nih.govacs.org
The results showed a significant enhancement in streptavidin uptake in the second scenario. nih.govacs.org This enhanced uptake was directly correlated with extensive aggregation of streptavidin on the cell surface, as observed through FRET studies. nih.gov The interpretation is that the initial binding of biotinGNeo to HSPGs creates a high density of biotin (B1667282) "hooks" on the cell surface, which then capture and cluster the subsequently added streptavidin, triggering a robust endocytic response. This confirms that the aggregation of HSPGs, mediated by this compound, is a key driver for the internalization of macromolecules. nih.govacs.org
Table 2: Uptake Modes of Streptavidin Mediated by Biotinylated this compound (biotinGNeo) This table outlines the experimental conditions and outcomes from studies on aggregation-mediated uptake.
| Uptake Mode | Experimental Condition | Observation | Conclusion |
|---|---|---|---|
| Pre-formed Conjugate | Cells incubated with pre-assembled streptavidin-(biotinGNeo)₄ conjugate. | Standard endocytic uptake observed. | This compound can effectively carry cargo into cells. |
| Aggregation-Mediated | Cells pre-incubated with biotinGNeo, followed by addition of streptavidin. | Significantly enhanced uptake of streptavidin, accompanied by extensive cell-surface aggregation. | HSPG aggregation induced by the transporter is a pivotal step for efficient endocytic entry. |
For this compound, the primary and, at nanomolar concentrations, exclusive cell surface receptors are the heparan sulfate proteoglycans themselves. researchgate.netnih.govgoogle.compolimi.itescholarship.org The uptake process is not mediated by binding to a specific protein receptor in the traditional sense. Instead, the this compound transporter directly engages the polysaccharide chains of HSPGs. google.com The high abundance of HSPGs on most cell surfaces provides a high-capacity system for this interaction. google.comescholarship.org The subsequent clustering of these proteoglycans is the event that triggers the recruitment of the cellular endocytic machinery, leading to internalization. Therefore, HSPGs function as the direct binding partners and receptors that initiate the entire uptake cascade for this compound.
Aggregation-Mediated Internalization Processes
Comparative Analysis of this compound's Cellular Uptake with Other Molecular Transporters
This compound has emerged as a highly efficient molecular transporter, often surpassing the performance of well-established cell-penetrating peptides (CPPs). Its unique structural arrangement contributes to a distinct and highly effective mechanism of cellular entry.
The development of guanidinium-rich transporters was largely inspired by the discovery of arginine-rich sequences, such as the HIV-Tat peptide, which are capable of entering cells. nih.govacs.org Studies on these peptides revealed that their arginine residues are of critical importance for cellular uptake. nih.govacs.org While born from this legacy, this compound exhibits several key differences and, in many cases, superior properties when compared to linear arginine-rich peptides like oligo-arginine (e.g., Arg₉).
Research has demonstrated that this compound displays a significantly more efficient translocation across cellular membranes than its parent aminoglycoside, neomycin, and also surpasses the uptake efficiency of Arg₉. nih.govresearchgate.net One key differentiator lies in their interaction with the cell surface. At nanomolar concentrations, the cellular entry of this compound is exclusively dependent on cell surface heparan sulfate (HS) proteoglycans. nih.govnih.govresearchgate.net In contrast, arginine-rich peptides like Arg₉ can utilize both heparan sulfate-dependent and -independent pathways for internalization. nih.gov This suggests that GNeo possesses a more specific initial binding mechanism.
Furthermore, the three-dimensional structure of GNeo plays a pivotal role. The semirigid, globular arrangement of its six guanidinium groups is thought to be a key factor in its enhanced cellular uptake, a feature distinct from the more flexible, linear conformation of oligo-arginine peptides. nih.gov Interestingly, while their mechanisms have distinct features, there is also some overlap; the cellular uptake of poly-arginine peptides can be inhibited by guanidino-neomycin B, which suggests they may compete for or utilize similar components of the cellular uptake machinery. researchgate.netnih.gov
Table 1: Comparative Analysis of Cellular Uptake: this compound vs. Arginine-Rich Peptides
| Feature | This compound (GNeo) | Arginine-Rich Peptides (e.g., Arg₉) |
|---|---|---|
| Relative Uptake Efficiency | Superior to Arg₉. nih.govresearchgate.net | High, but generally lower than GNeo. nih.gov |
| Dependence on Heparan Sulfate (HS) | Exclusively HS-dependent at nanomolar concentrations. nih.govresearchgate.net | Follows both HS-dependent and -independent pathways. nih.gov |
| Guanidinium Group Arrangement | Semirigid, globular, and spatially defined scaffold. nih.gov | Flexible, linear chain. nih.gov |
| Proposed Uptake Mechanism | HS proteoglycan aggregation is a pivotal step for endocytic entry. acs.org | Multiple pathways including direct translocation and endocytosis; mechanism remains debated. nih.govacs.org |
| Inhibition Studies | Can inhibit the uptake of poly-arginine peptides. researchgate.netnih.gov | Uptake is inhibited by GNeo. researchgate.net |
The guanidinium group is the primary functional moiety responsible for the cell-penetrating capabilities of this compound. acs.org The translocation process is not merely a function of positive charge; rather, it is a highly specific interaction facilitated by the unique chemical properties of the guanidinium head.
The initial and most critical step in cellular entry is the association of the transporter with the cell membrane. nih.gov The planar, rigid structure of the guanidinium group allows it to form strong, bidentate hydrogen bonds with negatively charged functionalities abundant on the cell surface, such as the sulfate, phosphate (B84403), and carboxylate groups of heparan sulfate proteoglycans. nih.govresearchgate.netresearchgate.net This charge pairing and hydrogen bonding interaction is significantly more effective than the monodentate bonds formed by ammonium (B1175870) groups (e.g., from lysine), which helps explain why arginine-rich transporters are generally more efficient than lysine-rich ones. nih.govresearchgate.net
This interaction leads to the formation of a membrane-soluble ion pair complex, which neutralizes the high polarity of the guanidinium-containing molecule and dramatically lowers the energetic barrier for its passage through the non-polar lipid bilayer. nih.govresearchgate.netresearchgate.net The number and spatial arrangement of these guanidinium groups are crucial determinants of uptake efficiency. nih.gov Studies comparing various guanidinoglycosides have established a clear correlation between the number of guanidinium groups and uptake efficiency, with this compound (containing six such groups) being markedly more effective than guanidinotobramycin. nih.govpolimi.it This multivalent interaction likely enhances the avidity of the transporter for the cell surface, promoting efficient internalization. nih.gov
Differentiation from Arginine-Rich Peptides and Cell-Penetrating Peptides
Intracellular Trafficking and Subcellular Localization of this compound Conjugates
Once internalized, the journey of this compound and its conjugated cargo is not over. The molecule is trafficked through various intracellular compartments, and its ultimate destination can be influenced by structural modifications to the transporter itself.
A significant body of evidence indicates that following endocytosis, this compound and its conjugates are trafficked through the endo-lysosomal pathway. nih.govresearchgate.netrsc.org Studies using GNeo conjugated to large cargo, such as quantum dots, have shown that these nanoparticles are internalized via an endocytic process and ultimately accumulate in the lysosomal compartment. nih.govresearchgate.net Quantitative analysis revealed that approximately 90% of the internalized GNeo-quantum dot conjugates colocalized with lysosomes within three hours of incubation. nih.gov
This natural tendency for lysosomal accumulation has been harnessed for therapeutic applications. "GNeosomes," which are lysosomotropic lipid vesicles decorated with GNeo, have been developed as a universal platform for delivering cargo specifically to lysosomes. researchgate.netresearchgate.net This delivery mechanism is entirely dependent on the initial interaction with cell surface glycosaminoglycans. researchgate.netresearchgate.net The efficacy of this targeting is demonstrated by the successful delivery of functional lysosomal enzymes to fibroblasts from patients with lysosomal storage disorders, where the delivered enzymes were able to restore normal cellular function. researchgate.net
The default pathway to the lysosome can be altered by making specific chemical modifications to the this compound scaffold. This allows for the potential redirection of cargo to other subcellular locations, broadening the therapeutic and diagnostic utility of GNeo-based transporters.
One effective strategy is the selective acylation of this compound with long alkyl chains. nih.govacs.org This modification introduces a hydrophobic component to the transporter, which alters its mechanism of uptake. Acylated GNeo enhances macromolecular uptake through a distinct pathway that involves hydrophobic interactions with the membrane and induces less aggregation of heparan sulfate, suggesting a different mode of entry that could lead to a different intracellular fate. nih.govacs.org While not studied directly for GNeo, research on other guanidinium-rich transporters has shown that modifying linker chain length and the associated lipophilicity can determine whether a conjugate localizes to mitochondria or to lysosomes and endocytic vesicles, indicating that such principles could apply to GNeo as well. researchgate.net
Furthermore, conjugating this compound to larger, complex scaffolds like PAMAM dendrimers creates a multivalent display of the transporter. researchgate.net The presence of multiple GNeo units on the dendrimer surface plays a significant role in promoting cellular uptake, while importantly maintaining the heparan sulfate specificity characteristic of the monomeric transporter. researchgate.net Such structural elaborations offer a pathway to fine-tune the interaction with the cell and potentially influence subsequent intracellular trafficking.
Table 2: Influence of Structural Modifications on this compound Conjugate Behavior
| Modification Type | Structural Change | Effect on Cellular Uptake/Trafficking | Proposed Mechanism |
|---|---|---|---|
| Acylation | Attachment of long alkyl chains to the GNeo scaffold. nih.govacs.org | Enhances macromolecular uptake; alters the endocytic pathway. nih.govacs.org | Introduces hydrophobic interactions that impact membrane curvature, suggesting an alternative uptake pathway with minimal heparan sulfate aggregation. nih.govacs.org |
| Dendrimer Conjugation | Tethering multiple GNeo units to a PAMAM dendrimer. researchgate.net | Promotes cellular uptake of the entire dendrimer conjugate. researchgate.net | Maintains heparan sulfate specificity while leveraging the multivalent presentation of GNeo to enhance interaction with the cell surface. researchgate.net |
| Cargo Conjugation (e.g., Quantum Dots) | Attachment of GNeo to high molecular weight cargo. nih.gov | Facilitates delivery of large cargo (>107 Da) primarily to lysosomes. nih.gov | Utilizes the inherent HS-dependent endocytic pathway of GNeo, leading to trafficking through the endo-lysosomal system. nih.govresearchgate.net |
Iv. Molecular Recognition and Biomolecular Target Interactions of Guanidinoneomycin
Nucleic Acid Binding Specificity and Affinity
Guanidinoneomycin exhibits a pronounced ability to bind to nucleic acids, a characteristic that has been extensively studied for its therapeutic potential. The guanidinium (B1211019) groups are pivotal to this enhanced interaction.
The interaction between this compound and RNA is a key area of research. The planar and permanently protonated nature of its guanidinium groups allows for the formation of robust and specific hydrogen-bonding networks with the phosphate (B84403) backbone and nucleobases of RNA. sci-hub.se
A significant target for this compound is the trans-activation responsive (TAR) RNA element of HIV-1, which is crucial for viral replication. hi.is this compound binds to the major groove of the TAR RNA helix, a site that is also recognized by the viral Tat protein. hi.isnih.gov By competing with the Tat protein for this binding site, this compound can inhibit the trans-activation process necessary for the production of full-length viral RNA transcripts. hi.is Electron Paramagnetic Resonance (EPR) studies have shown that the dynamic signature of this compound bound to TAR RNA is remarkably similar to that of argininamide, suggesting it binds to the same site as the critical arginine residue of the Tat protein. hi.is This interaction is a prime example of how synthetic modifications can lead to potent and specific inhibition of viral machinery.
The binding of this compound to RNA can induce notable changes in the RNA's structure and stability. For instance, its binding to the HIV-1 frameshift site RNA leads to a significant increase in the melting temperature (Tm) by at least 10°C, indicating a substantial stabilization of the RNA helix. nih.govnih.gov In some cases, the stabilization is so pronounced that a melting transition is not observed even in the presence of denaturants like 2M urea (B33335). nih.govnih.gov This stabilizing effect is attributed to the favorable electrostatic interactions and the network of hydrogen bonds formed between the guanidinium groups and the RNA. NMR spectroscopy has revealed that the binding of this compound can cause a broadening of the major groove of the RNA at the binding site. nih.govnih.gov
| RNA Target | Effect of this compound Binding | Reference |
| HIV-1 TAR RNA | Competes with Tat protein binding, inhibits trans-activation. | hi.is |
| HIV-1 Frameshift Site RNA | Increases melting temperature (Tm) by at least 10°C, stabilizes helix. | nih.govnih.gov |
While RNA is a primary target, this compound's interactions with DNA have also been explored, especially within conjugated systems. These systems link this compound to other molecules, such as DNA cross-linking agents or transfection reagents, to direct them to DNA. For example, platinum(II) complexes conjugated to this compound have been developed as RNA-selective cross-linking agents, demonstrating the ability to reverse the natural DNA preference of cisplatin. bioorganic-chemistry.com In the context of gene delivery, PAMAM dendrimers conjugated with this compound have shown the ability to condense plasmid DNA, forming complexes suitable for transfection. researchgate.netacs.org However, in some systems, the guanidinylated version was less efficient in transfection than its neomycin counterpart, suggesting a complex interplay of factors beyond simple binding. acs.org
RNA Recognition and Structural Perturbations
Binding to Viral RNA Helices (e.g., HIV-1 TAR RNA)
Protein and Enzyme Interactions in Carrier Contexts
This compound's utility extends to interactions with proteins and enzymes, particularly in its role as a molecular transporter in carrier systems. acs.orgnih.gov The multiple guanidinium groups give the molecule a strong positive charge, enabling it to interact with negatively charged proteoglycans, such as heparan sulfates, on the cell surface. acs.orgresearchgate.net This interaction is a key step in facilitating the cellular uptake of this compound and any cargo it carries, often through endocytosis. acs.orgresearchgate.net
Conjugates of this compound have been successfully used to deliver functional enzymes into cells. For instance, when conjugated to lysosomal enzymes like β-D-glucuronidase and α-L-iduronidase, it enabled their uptake into patient cells that lacked these enzymes, restoring normal cellular function. nih.govresearchgate.net This demonstrates the potential of this compound as a carrier for enzyme replacement therapies. researchgate.net
| Carrier System | Cargo | Outcome | Reference |
| This compound-Enzyme Conjugate | β-D-glucuronidase, α-L-iduronidase | Restoration of enzyme function in deficient cells. | nih.govresearchgate.net |
| PAMAM-Guanidinoneomycin Conjugate | Plasmid DNA | Efficient DNA condensation and cellular transfection. | researchgate.netacs.org |
| This compound-Quantum Dot Conjugate | Quantum Dots | Cellular uptake via heparan sulfate-dependent endocytosis, localization to lysosomes. | researchgate.net |
Mechanisms of Anion Binding and Recognition by Guanidinium Moieties
The effectiveness of this compound in binding to biomolecules is rooted in the fundamental chemical properties of its guanidinium groups. The guanidinium group is a planar, Y-shaped cation with a high pKa of about 13.5, ensuring it remains protonated and positively charged across a wide physiological pH range. sci-hub.se This structure allows it to form strong, bidentate hydrogen bonds with oxyanions like phosphates, which are abundant in the backbones of nucleic acids. sci-hub.seacs.org
This bidentate hydrogen bonding is a significant improvement over the monodentate interactions of the ammonium (B1175870) groups found in the parent neomycin molecule. acs.org The interaction is not solely driven by electrostatics; thermodynamic studies have shown that the formation of guanidinium-phosphate complexes is favored by both enthalpy and entropy changes, unlike ammonium-phosphate complexes which are primarily entropy-driven. acs.org This distinct thermodynamic profile is thought to arise from differences in the solvation shells of the two groups. acs.org The rigid, pre-organized presentation of multiple guanidinium groups on the aminoglycoside scaffold further enhances its binding affinity and specificity for target molecules. nih.gov
Biophysical Characterization of Ligand-Target Complexes
The study of this compound's interactions with its RNA targets involves a suite of biophysical methods to elucidate the thermodynamics, kinetics, and structural details of complex formation. These techniques provide quantitative data on the stability and specificity of the binding.
Thermal Denaturation Studies
Thermal melting experiments are a fundamental method to assess the stabilizing effect of a ligand on an RNA structure. The melting temperature (Tm), the temperature at which half of the RNA is in its double-stranded form and half is in its single-stranded form, is a key parameter. An increase in Tm in the presence of a ligand indicates that the ligand stabilizes the RNA structure.
In studies involving this compound B (GNB) and an RNA helix from the HIV-1 frameshift site, UV spectrophotometry was used to monitor the thermal melting profiles. The binding of GNB was found to significantly increase the melting temperature of the frameshift-site RNA by at least 10°C. nih.govnih.gov In fact, in the presence of 2.5 µM GNB, no melting transition was observed, even with the addition of 2 M urea, a denaturant. nih.govnih.gov This suggests a very high thermodynamic stability is induced by GNB binding. nih.gov When the concentration of urea was increased to 5 M, the free RNA showed a melting transition at 83°C, while the GNB-RNA complex's melting transition was elevated to at least 93°C. nih.gov
Interactive Data Table: Thermal Melting (Tm) Data
| Compound | Target RNA | Tm (°C) of Free RNA | Tm (°C) of RNA-Ligand Complex | ΔTm (°C) | Conditions | Reference |
| This compound B | HIV-1 Frameshift Site RNA | 83 | ≥ 93 | ≥ 10 | 5 M Urea, 10 µM Sodium Phosphate (pH 7.0), 200 mM KCl | nih.gov |
Isothermal Titration Calorimetry (ITC)
Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring the thermodynamic parameters of binding interactions. ceitec.czfrontiersin.orgmpg.de It measures the heat released or absorbed during the binding of a ligand to a macromolecule, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction. mpg.de From these parameters, the Gibbs free energy (ΔG) and entropy change (ΔS) can also be calculated.
Attempts to measure the dissociation constant for the complex between GNB and the HIV-1 frameshift-site RNA stem loop using ITC were made. However, these experiments were challenging due to only small changes in enthalpy being observed upon binding, which prevented the determination of a precise binding constant by this method. nih.gov This can sometimes occur in very high-affinity interactions or when the enthalpy change of binding is close to zero.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.govnih.govrsc.org It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov While specific SPR data for this compound is not detailed in the provided context, it is a technique that has been applied to study the interaction of related aminoglycosides and other small molecules with RNA targets like the HIV-1 FSS RNA. vt.eduacs.org For instance, in studies of N-methyl peptides binding to the HIV-1 FSS RNA, SPR data revealed that increased affinity was a result of a significantly enhanced on-rate. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for obtaining high-resolution structural information about molecules in solution. nih.gov For ligand-target complexes, NMR can identify the binding site, characterize conformational changes upon binding, and determine the three-dimensional structure of the complex. nih.govnih.gov
In the case of the this compound B complex with the HIV-1 frameshift-site RNA, multidimensional heteronuclear NMR spectroscopy was instrumental. nih.govnih.gov These studies revealed that GNB and the RNA form a 1:1 complex. nih.govmdpi.com The binding interface involves rings I and II of GNB fitting into the major groove of the RNA, making contacts with two sets of Watson-Crick base pairs and a highly structured ACAA tetraloop. nih.govnih.gov Rings III and IV, however, were found to be exposed to the solvent and disordered. nih.govnih.gov NMR also showed that the binding of GNB induces a broadening of the major groove of the RNA at the binding site. nih.govnih.gov
Other Biophysical Techniques
A novel paramagnetic-probe assay was also utilized to help identify the binding site of GNB on the surface of the RNA. nih.govnih.gov This technique involves using a paramagnetic probe, like tempol, and observing its effect on the NMR signals of the RNA-ligand complex to determine which parts of the complex are surface-accessible. nih.gov
V. Structure Activity Relationships Sar and Conformational Studies of Guanidinoneomycin
Elucidation of Key Structural Determinants for Cellular Uptake Efficacy
The conversion of primary amino groups in neomycin to guanidinium (B1211019) groups is the single most critical modification for enhancing cellular entry. This transformation dramatically increases uptake efficiency, with studies showing that guanidinylation enhances the cellular uptake of neomycin B by as much as 20-fold. researchgate.netresearchgate.net The key structural factors that determine the efficacy of cellular uptake have been systematically investigated.
Research indicates that the number of guanidinium groups and their specific spatial arrangement on the aminoglycoside core are significant factors influencing uptake efficiency. nih.gov A comparative study of guanidinylated derivatives of tobramycin, paromomycin (B158545), and neomycin B established a clear correlation between the valency of the guanidinium groups and the efficiency of cellular uptake. nih.gov
The primary mechanism for guanidinoneomycin's cellular entry is an energy-dependent endocytic process initiated by high-affinity interactions with heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. nih.govnih.govnih.gov The array of positively charged guanidinium groups on the this compound scaffold complements the negatively charged sulfate and carboxyl groups of HSPGs, leading to selective binding. nih.gov This interaction can cause the aggregation of HSPGs, a crucial step for triggering endocytic or macropinocytotic translocation into the cell. nih.govacs.org The dependence on HSPGs is so profound that in cell lines deficient in heparan sulfate, the uptake of this compound is severely diminished. acs.org
Further modifications to the this compound structure can modulate this uptake pathway. For instance, the selective acylation of this compound with long alkyl chains has been shown to enhance macromolecular uptake through a distinct pathway that involves hydrophobic interactions and does not rely on heparan sulfate aggregation. acs.org
| Compound | Modification | Fold-Increase in Uptake vs. Parent Compound | Primary Uptake Mechanism |
|---|---|---|---|
| This compound B | Per-guanidinylation of Neomycin B | ~20-fold | Heparan sulfate proteoglycan (HSPG)-mediated endocytosis |
| Guanidinotobramycin | Per-guanidinylation of Tobramycin | ~10-fold | HSPG-mediated endocytosis |
| Alkyl-chain-modified this compound | Guanidinylation and acylation with long alkyl chains | Enhanced uptake | Hydrophobic interaction-assisted uptake, less dependent on HS aggregation |
Impact of Guanidinylation on Molecular Recognition Properties
Guanidinylation not only enhances cellular uptake but also profoundly alters the molecule's molecular recognition properties, particularly its interaction with nucleic acids like RNA. This chemical modification can increase both the affinity and specificity of the aminoglycoside for its RNA targets. nih.govnih.govrcsb.org
A detailed structural study of this compound B (GNB) binding to an RNA helix from the HIV-1 frameshift site revealed the significant impact of this modification. The binding of GNB to this RNA target is so stable that it increases the RNA's melting temperature (Tm) by at least 10°C. nih.govnih.govrcsb.org Electron Paramagnetic Resonance (EPR) spectroscopy studies investigating the interaction with the HIV-1 trans-activation responsive (TAR) RNA provided further insights. These studies showed that this compound and its parent compound, neomycin, bind to different regions of the TAR RNA. acs.orghi.is While neomycin has its own binding site, the dynamic signature for this compound was remarkably similar to that of argininamide, suggesting it binds to the same site as the critical arginine 52 of the Tat protein. acs.orghi.is
NMR structural analysis demonstrated that GNB interacts with the major groove of the HIV-1 frameshift site RNA. nih.govrcsb.org This interaction is primarily mediated by rings I and II of the this compound molecule, which fit into the major groove and make contact with Watson-Crick base pairs and a structured tetraloop. nih.govnih.govrcsb.org This specific mode of recognition, distinct from that of the original neomycin, underscores how guanidinylation re-engineers the molecule's binding preferences.
| Parameter | Observation | Reference |
|---|---|---|
| Binding Stoichiometry | 1:1 GNB:RNA complex | nih.gov |
| Binding Location on RNA | Major groove | nih.govnih.govrcsb.org |
| Effect on RNA Stability | Increases RNA melting temperature (Tm) by ≥10°C | nih.govnih.govrcsb.org |
| Interacting GNB Moieties | Rings I and II form the primary binding interface | nih.govrcsb.org |
| Interaction with TAR RNA | Binds to the Tat protein (arginine) binding site, not the neomycin site | acs.orghi.is |
Influence of Dendrimer Generation and Linker Chemistry on this compound Functionality
Studies have utilized PAMAM generations 2, 4, and 7 as scaffolds. acs.org Attaching multiple this compound units to the dendrimer surface significantly boosts the cellular uptake of these large conjugates, while maintaining the crucial heparan sulfate-dependent uptake mechanism and low cytotoxicity characteristic of the monomeric transporter. researchgate.netnih.govresearchgate.net Interestingly, the relationship between dendrimer generation and transfection efficiency is not linear. For gene delivery applications, lower generation dendrimers, such as PAMAM G2 conjugated with neomycin, were found to be highly efficient transfectants, outperforming the "gold standard" 25 kDa branched polyethyleneimine (bPEI) with lower associated cytotoxicity. researchgate.netacs.org This suggests that for PAMAM-(guanidino)neomycin conjugates, higher generations are not necessarily better and can be limited by manufacturing costs and increased toxicity. acs.org
The linker chemistry used to tether this compound to the dendrimer or other cargo is also a key determinant of the conjugate's stability and utility. An N-hydroxysuccinimide (NHS) activated ester of this compound has been developed for conjugation, but this linker can be susceptible to hydrolysis. researchgate.netrsc.org To overcome this instability, a more robust derivative featuring a maleimide (B117702) moiety has been synthesized. rsc.orgrsc.org This allows for highly specific and stable conjugation to thiol-containing molecules via "click chemistry," greatly expanding the range of potential applications for these delivery vehicles. researchgate.netrsc.org
| Dendrimer Conjugate | Optimal N/P Ratio | Transfection Efficiency vs. 25 kDa bPEI | Cytotoxicity |
|---|---|---|---|
| PAMAM G2-Neo | 75 | Greater | Low |
| PAMAM G4-Neo | 30 | Greater | Low |
| PAMAM G7-Neo | 75 | Greater | Low |
| PAMAM G4-GNeo | >5 | Higher than undecorated PAMAM G4 | Low-to-negligible |
Data derived from studies on HeLa and COS-7 cells. acs.org
Stereochemical Effects on Cellular Localization and Biomolecular Interactions
The stereochemistry of a molecular transporter—the precise three-dimensional arrangement of its atoms—is a crucial factor that can dictate its cellular localization and interactions with biological targets. While direct comparative studies of different stereoisomers of this compound itself are not extensively documented, research on other guanidinylated scaffolds provides compelling evidence of this principle's importance. nih.gov The specific 3D presentation of the guanidinium groups is known to significantly impact cellular uptake efficiency. nih.gov
A clear example of stereochemical influence comes from studies on octa-guanidinylated transporters built on inositol (B14025) scaffolds. nih.govacs.org Derivatives based on myo-inositol were found to selectively target and accumulate in mitochondria. nih.govacs.org In stark contrast, transporters built on the more symmetric scyllo-inositol stereoisomer did not show significant mitochondrial localization, instead distributing more widely throughout the cell and various organs. nih.govacs.org This dramatic difference in cellular fate, despite the molecules having the same number of guanidinium groups, highlights the critical role of the scaffold's stereochemistry.
Given that neomycin itself is a complex molecule with numerous stereocenters across its four rings, it is highly probable that the specific stereochemical configuration of the this compound core is a key determinant of its biological activity, binding specificity, and intracellular trafficking. This suggests that the synthesis of this compound analogs with altered stereochemistry could be a powerful strategy for tuning their properties and directing them to specific subcellular compartments.
Conformational Analysis and Dynamic Properties of this compound in Solution and Bound States
The biological function of this compound is governed by its three-dimensional shape and flexibility, both when it is free in solution and when it is bound to a target. Multidimensional NMR spectroscopy has been instrumental in revealing the conformational properties of this compound B (GNB) when complexed with its HIV-1 RNA target. nih.gov
In the bound state, GNB is not a linear or rigid molecule; instead, it adopts a distinct L-shaped conformation. nih.gov This bend is well-defined and brings the different rings of the molecule into specific proximities. The individual glycosidic rings within GNB maintain stable chair conformations, with the bulky guanidinium groups positioned equatorially. nih.gov A key finding from these structural studies is the differential behavior of the four rings upon binding:
Rings I and II: These form the primary interface with the RNA. They fit snugly into the major groove and adopt a well-defined conformation within the complex. nih.govrcsb.org
Rings III and IV: These rings are distal to the RNA binding site. Consequently, they are exposed to the solvent and remain conformationally disordered or flexible. nih.govrcsb.org
Electron Paramagnetic Resonance (EPR) spectroscopy has also provided insights into the dynamic properties of the interaction. Studies with spin-labeled TAR RNA show that the binding of this compound induces specific changes in the mobility of nucleotides within the RNA structure. hi.is These dynamic changes are unique to this compound and differ from those caused by neomycin, providing a "dynamic signature" of its binding event and confirming that it reorganizes the RNA structure in a specific manner. acs.orghi.is
| Structural Feature | Description | Method of Determination |
|---|---|---|
| Overall Shape | L-shaped conformation | NMR Spectroscopy |
| Glycosidic Rings Conformation | Chair conformations with equatorial guanidinium groups | NMR Spectroscopy |
| Rings I & II (Binding Interface) | Well-defined conformation, located in RNA major groove | NMR Spectroscopy |
| Rings III & IV (Solvent Exposed) | Disordered and flexible | NMR Spectroscopy |
| Interaction Dynamics | Induces unique dynamic signature in target RNA | EPR Spectroscopy |
Data derived from studies on the GNB-RNA complex. nih.govrcsb.orghi.is
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While specific, published QSAR models for a large series of this compound analogs are not widely available, the principles of QSAR provide a clear framework for the future rational design of such compounds.
A typical QSAR modeling workflow for this compound analogs would involve several key steps:
Data Set Compilation: A collection of this compound analogs would be synthesized, and their biological activity (e.g., cellular uptake efficiency, IC50 for a specific target) would be experimentally measured. This forms the training set for the model. nih.gov
Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated. These are numerical values that represent different physicochemical properties of the molecules. For this compound, relevant descriptors would include:
Topological and 3D Descriptors: Describing the size, shape, and spatial arrangement of atoms.
Electronic Descriptors: Related to the distribution of charges, especially around the guanidinium groups (e.g., HOMO-LUMO energies). nih.gov
Physicochemical Descriptors: Such as lipophilicity (LogP), polar surface area, and the number of hydrogen bond donors/acceptors.
Fingerprints: Representing the presence or absence of specific structural fragments. researchgate.net
Model Building: Using statistical and machine learning methods—such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN)—a mathematical model is built that creates an equation linking the descriptors to the observed biological activity. nih.govresearchgate.net
Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, most importantly, external validation with a test set of compounds that were not used to build the model. mdpi.comnih.gov
The resulting validated QSAR model could then be used to predict the activity of new, virtual this compound analogs in silico. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery of new molecular transporters with superior properties.
Vi. Advanced Analytical and Biophysical Methodologies in Guanidinoneomycin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-level structural characterization of molecules in solution. numberanalytics.comnumberanalytics.com It is particularly powerful for elucidating the three-dimensional structures of RNA-ligand complexes and for mapping their interaction surfaces. japtamers.co.uk
The determination of the solution structure of complexes between Guanidinoneomycin and its RNA targets has been successfully achieved using multi-dimensional heteronuclear NMR methods. nih.govnih.gov These advanced techniques, which often require isotopic labeling (e.g., with ¹³C and ¹⁵N), are essential for resolving the extensive signal overlap found in the spectra of large biomolecules. marioschubert.chgmclore.org
In a notable study, the solution structure of this compound B (GNB) in a 1:1 complex with an RNA helix from the HIV-1 frameshift site was determined using these methods. nih.gov The structure of the GNB-RNA complex was defined by a comprehensive set of experimental restraints. nih.gov This included numerous intramolecular Nuclear Overhauser Effects (NOEs) for GNB and the RNA, as well as crucial intermolecular NOEs that define the orientation of the ligand within the RNA binding pocket. nih.gov The binding of GNB was observed to stabilize the RNA structure, increasing its melting temperature by at least 10°C. nih.govnih.gov The structural analysis revealed that rings I and II of GNB are nestled within the major groove of the RNA, establishing the primary binding interface, while rings III and IV remain exposed to the solvent and are structurally less defined. nih.govnih.gov
| Restraint Category | Number of Restraints |
|---|---|
| Intramolecular NOEs (GNB) | 66 |
| Intermolecular NOEs (GNB-RNA) | 4 |
| Residual Dipolar Couplings (RDCs) (GNB) | 6 |
Both ligand-observed and target-observed NMR experiments are valuable for studying the binding of this compound to RNA. bruker.com
Target-Observed NMR: In this approach, changes in the NMR spectrum of the macromolecular target (the RNA) are monitored upon the addition of the ligand (this compound). researchgate.net Chemical shift perturbation (CSP) mapping is a common target-observed method. researchgate.netfrontiersin.org The binding of GNB to the HIV-1 frameshift-site RNA was monitored by observing the RNA's 2D ¹H,¹H TOCSY spectrum. nih.gov The appearance of well-dispersed peaks in the spectrum is a diagnostic for the proper folding of the RNA and its interaction with ligands. nih.gov The observation that GNB binding occurs in slow exchange on the NMR timescale indicated a strong binding affinity, with a dissociation constant (Kd) likely in the nanomolar range (≤ 10⁻⁸ M). nih.gov
Ligand-Observed NMR: These methods focus on the NMR signals of the small molecule ligand. bruker.com They are particularly useful when the target is very large or when using compound libraries for screening. bruker.comacs.org Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed with Gradient Spectroscopy (waterLOGSY) can identify binders from a mixture. bruker.com While not explicitly detailed as a primary method in the structural study of the GNB-RNA complex, the analysis of intermolecular NOEs between GNB and the RNA is a form of ligand-observed experiment that directly proves the binding and identifies the contact points. nih.gov
Multi-dimensional Heteronuclear NMR for Complex Characterization
Electron Paramagnetic Resonance (EPR) Spectroscopy for Conformational Dynamics
Electron Paramagnetic Resonance (EPR) spectroscopy, which detects species with unpaired electrons, is a powerful technique for investigating the conformational dynamics of biomolecules. srce.hrnovilet.eu Through site-directed spin labeling (SDSL), where a stable nitroxide radical is introduced at a specific site in the RNA, EPR can monitor changes in nucleotide mobility upon ligand binding. hi.isacs.org
The interaction of this compound with the HIV-1 trans-activation responsive (TAR) RNA was studied using this method. hi.isacs.org By placing spin labels at four different uridine (B1682114) residues (U23, U25, U38, U40), a "dynamic signature" was generated for each tested ligand, reflecting the combined changes in nucleotide mobility across these sites. hi.is The study revealed that this compound induces a dynamic signature distinctly different from its parent compound, neomycin, but remarkably similar to that of argininamide. hi.isacs.org This finding provided strong evidence that this compound binds to the same site as the arginine-rich motif of the Tat protein, rather than the established neomycin binding site on TAR RNA. hi.isacs.org This demonstrates the utility of EPR in not only detecting binding but also in elucidating the specific binding mode and its dynamic consequences on the RNA target.
| Spin-Labeled Site | Mobility Change with this compound | Mobility Change with Argininamide | Mobility Change with Neomycin |
|---|---|---|---|
| U23 | Decrease | Decrease | Increase |
| U25 | Increase | Increase | Decrease |
| U38 | Decrease | Decrease | Decrease |
| U40 | Decrease | Decrease | No significant change |
Fluorescence Spectroscopy Techniques
Fluorescence-based methods offer high sensitivity for studying molecular interactions, including binding affinity and the dynamics of complexes. nih.gov
Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure distances on the scale of 1-10 nanometers. evidentscientific.comwikipedia.org It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. thermofisher.com The efficiency of this transfer is acutely dependent on the distance between the donor and acceptor, making FRET an effective "spectroscopic ruler". wikipedia.org
This technique is widely used to study the interactions of molecules with cell membranes. nih.govrsc.org For instance, by labeling a ligand with a donor fluorophore and components of a lipid bilayer (or membrane proteins) with an acceptor, one can monitor the proximity and dynamics of the ligand-membrane interaction. Given that guanidinium-rich transporters like this compound are known to interact with negatively charged components such as heparan sulfate (B86663) proteoglycans on cell surfaces, FRET presents a powerful potential methodology for investigating the kinetics and structural details of this compound's association with and translocation across cell membranes. researchgate.net However, specific research applying FRET to study this compound's membrane interactions has not been prominently reported.
Fluorescence anisotropy measures the rotational diffusion of a fluorescently labeled molecule. reddit.com When a small, fluorescently labeled molecule binds to a much larger partner, its rate of rotation slows dramatically, leading to an increase in the measured anisotropy. nih.govbmglabtech.com This change can be used to generate a binding curve by titrating the unlabeled partner, from which the dissociation constant (Kd) of the interaction can be precisely determined. nih.gov
This technique is well-suited for quantifying the binding affinity of this compound for its RNA targets. A proposed method involves a competition assay. google.com In this setup, a fluorescently labeled peptide (like a fragment of the Rev protein) is bound to its target RNA (the Rev Response Element, RRE). google.com This complex has a high anisotropy value. When an unlabeled competitor, such as this compound, is introduced, it can displace the fluorescent peptide from the RNA. google.com This displacement frees the peptide, allowing it to tumble more rapidly in solution and causing a measurable decrease in fluorescence anisotropy. google.com By monitoring this decrease as a function of the this compound concentration, its binding affinity and inhibitory potential can be quantified. google.com
Fluorescence Resonance Energy Transfer (FRET) for Membrane Interaction Studies
Flow Cytometry for Quantitative Cellular Uptake and Binding Assays
Flow cytometry, often referred to as Fluorescence-Activated Cell Sorting (FACS), is a cornerstone technique for quantifying the cellular internalization and binding of this compound (GNeo). This method allows for the rapid analysis of thousands of individual cells, providing statistically robust data on the efficiency of cellular uptake.
To facilitate detection by flow cytometry, this compound is typically labeled with a fluorescent marker. Common strategies include conjugation with fluorescent dyes like BODIPY or biotinylating the molecule to allow binding to fluorescently-labeled streptavidin, such as streptavidin-phycoerythrin-Cy5. nih.govnih.gov Researchers can then incubate cells with the fluorescent GNeo conjugate and measure the resulting cellular fluorescence, which corresponds to the amount of internalized compound. nih.gov
Research findings from flow cytometry have been pivotal in understanding the mechanism of this compound's cellular entry. Studies have demonstrated that converting the amine groups of the parent aminoglycoside, neomycin, into guanidinium (B1211019) groups dramatically enhances cellular uptake, with a 20-fold increase observed for this compound compared to neomycin B. nih.gov The uptake is significantly dependent on the presence of cell-surface heparan sulfate proteoglycans (HSPGs). acs.orgresearchgate.net In fact, at nanomolar concentrations, the cellular uptake of GNeo is almost exclusively dependent on HSPGs. researchgate.net This was confirmed in studies using mutant Chinese hamster ovary (CHO) cell lines that are deficient in heparan sulfate (HS); these cells showed negligible uptake of GNeo conjugates. nih.gov
Competition assays, also analyzed by flow cytometry, have further elucidated the binding mechanism. By co-incubating cells with fluorescent GNeo and various competing glycans, researchers can determine the inhibitory concentration (IC50) of each competitor, revealing the specific nature of the cell surface interactions. nih.gov Furthermore, flow cytometry has been used to compare the uptake efficiency of different guanidinylated scaffolds, showing that the number and spatial arrangement of guanidinium groups influence internalization rates. For instance, monomeric this compound constructs consistently show higher uptake than guanidinylated versions of paromomycin (B158545) or tobramycin, highlighting the importance of the neomycin scaffold. nih.gov
Table 1: Comparative Cellular Uptake of Guanidinoglycoside-Streptavidin Conjugates in CHO Cells Measured by Flow Cytometry
| Transporter Scaffold | Construct Type | Relative Uptake (%) in Wild-Type CHO Cells | Key Finding | Reference |
| This compound | Monomeric | 100 | Highest uptake among monomeric constructs. | nih.gov |
| Guanidinoparomomycin | Monomeric | ~70 | Uptake is ~30% lower than this compound. | nih.gov |
| Guanidinotobramycin | Monomeric | ~70 | Similar uptake to Guanidinoparomomycin. | nih.gov |
| This compound | Dimeric | 100 | Highest uptake among dimeric constructs. | nih.gov |
| Guanidinoparomomycin | Dimeric | ~70 | Uptake is ~30% lower than dimeric GNeo. | nih.gov |
| Guanidinotobramycin | Dimeric | ~70 | Similar uptake to dimeric Guanidinoparomomycin. | nih.gov |
Circular Dichroism (CD) and Infrared (IR) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) and Infrared (IR) spectroscopy are valuable techniques used in this compound research, primarily to probe conformational changes in its biological targets, such as RNA, upon binding. ub.eduresearchgate.net
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment and secondary structure of macromolecules. libretexts.org In the context of this compound research, CD spectroscopy is not typically used to analyze the secondary structure of GNeo itself, as it is a small molecule. Instead, it is a powerful tool to investigate how GNeo binding affects the conformation of its RNA targets. ub.eduresearchgate.net For example, studies have used CD to monitor changes in the RNA secondary structure upon titration with this compound, providing insights into the binding mechanism and the structural rearrangements induced by the ligand. ub.edu
Infrared (IR) Spectroscopy detects the vibrations of chemical bonds within a molecule. The frequencies of these vibrations are specific to the types of bonds and their environment. nih.gov For this compound, a well-resolved IR spectrum provides evidence for the existence of extensive hydrogen bonding networks, a key feature of its molecular structure. acs.org While detailed secondary structure analysis is more applicable to macromolecules, IR spectroscopy can confirm the functional groups present in GNeo conjugates. For instance, in studies of this compound-metal complexes, IR spectroscopy has been used to verify the integrity of the components and characterize the bonding environment. nih.govresearchgate.net
Mass Spectrometry-Based Methods for Conjugate and Interaction Analysis
Mass spectrometry (MS) is an indispensable tool in this compound research for confirming the identity, purity, and structure of the molecule and its various conjugates. Due to its high sensitivity and accuracy, MS is routinely used for the characterization of newly synthesized GNeo derivatives.
Several ionization techniques are employed:
Electrospray Ionization (ESI) is a soft ionization method suitable for analyzing polar molecules like this compound and its derivatives, often coupled with liquid chromatography (LC-MS). It has been used to characterize GNeo-biotin conjugates and other derivatives. google.comacs.org
Matrix-Assisted Laser Desorption/Ionization (MALDI) , particularly with a Time-of-Flight (TOF) analyzer, is well-suited for larger conjugates, such as those involving peptides or metal complexes. researchgate.netacs.org Both ESI-MS and MALDI-TOF MS have been used to successfully characterize this compound-ruthenium conjugates, confirming the covalent linkage of the organometallic complex to the guanidinylated scaffold. researchgate.netacs.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive elemental analysis technique. It has been used in cellular uptake studies of a this compound-ruthenium conjugate to quantify the amount of ruthenium, and thus the amount of conjugate, within the cells. acs.orgscispace.com
These MS-based methods are crucial for verifying the success of synthetic modifications. For example, when neomycin is converted to this compound, MS is used to confirm that all primary amine groups have been successfully guanidinylated. acs.org Similarly, when creating conjugates for targeted delivery or imaging, MS provides definitive evidence of the final product's molecular weight and, through tandem MS (MS/MS), its fragmentation pattern, which helps to confirm the structure. akjournals.comresearchgate.net
Table 2: Application of Mass Spectrometry Techniques in this compound Research
| Mass Spectrometry Method | Application | Analyte Example | Key Finding | Reference |
| ESI-MS | Characterization of Conjugates | This compound-ruthenium conjugate | Confirmed the molecular weight and successful synthesis of the conjugate. | acs.org |
| MALDI-TOF MS | Characterization of Conjugates | This compound-ruthenium conjugate | Provided definitive identification of the metallodrug conjugate. | researchgate.netacs.org |
| LC-MS/MS | Analysis of Parent Aminoglycosides | Neomycin | Established methods for detecting and quantifying aminoglycosides in various matrices. | akjournals.commdpi.com |
| ICP-MS | Quantification of Cellular Uptake | This compound-ruthenium conjugate | Quantified the intracellular accumulation of the conjugate by detecting ruthenium. | acs.orgscispace.com |
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Thermodynamic Binding Characterization
Understanding the forces that drive the interaction between this compound and its biological targets is crucial for rational drug design. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free biophysical techniques that provide detailed insights into the thermodynamics and kinetics of these binding events. malvernpanalytical.comnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. harvard.edu In a typical experiment, a solution of this compound is titrated into a sample cell containing its binding partner (e.g., an RNA molecule). The resulting heat changes are measured, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. malvernpanalytical.comharvard.edu This provides a complete thermodynamic profile of the interaction. However, ITC studies of this compound B binding to an HIV-1 RNA helix revealed that the enthalpy changes associated with binding were too small to accurately determine a binding constant by this method, a significant finding in itself that points to an entropically driven interaction. nih.gov Studies on the parent aminoglycosides have shown that their binding to RNA is a complex process involving contributions from hydrogen bonding, electrostatic interactions, and conformational changes. nih.govcnrs.fr
Surface Plasmon Resonance (SPR) is a real-time, surface-sensitive optical technique used to monitor biomolecular interactions. nih.govo2h.com In an SPR experiment, a target molecule (e.g., an RNA sequence) is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of GNeo to the immobilized target causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. o2h.com This allows for the real-time measurement of the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated. SPR has been used to investigate the binding of this compound derivatives to RNA constructs, providing valuable kinetic data that complements the thermodynamic information from ITC. vt.edu
Together, ITC and SPR provide a comprehensive understanding of the binding energetics and kinetics that govern this compound's interactions with its biological targets, guiding the development of derivatives with improved affinity and specificity.
Vii. Applications of Guanidinoneomycin As a Research Tool and Molecular Probe
Facilitating Intracellular Delivery of Research-Relevant Macromolecules
Guanidinoneomycin has proven to be a robust vehicle for delivering various macromolecules into living cells, thereby enabling a deeper understanding of their intracellular functions.
The cellular membrane is a formidable barrier for large biomolecules like proteins and enzymes. This compound has been successfully employed to overcome this barrier, delivering functional enzymes into cells for biochemical studies. In one notable application, this compound was conjugated to two lysosomal enzymes, β-D-glucuronidase (GUS) and α-L-iduronidase. researchgate.net The conjugation did not impair the enzymatic activity and enabled the enzymes to be taken up by primary human fibroblasts that were deficient in these enzymes. researchgate.net This delivery system was so efficient that it restored the normal turnover of glycosaminoglycans in these cells, demonstrating the potential of this compound-mediated delivery for enzyme replacement studies in a research context. researchgate.net
Another study demonstrated the delivery of the plant toxin saporin, a ribosome-inactivating protein, into cells by conjugating it to this compound. nih.gov This resulted in proteoglycan-dependent cell toxicity, showcasing the ability of this compound to transport bioactive proteins to their intracellular site of action. nih.gov The delivery of functional proteins into cells opens up avenues for studying protein-protein interactions, enzymatic pathways, and cellular signaling cascades in their native environment. nih.gov
Table 1: Examples of Proteins and Enzymes Delivered by this compound
| Delivered Macromolecule | Research Application | Key Finding | Citation(s) |
|---|---|---|---|
| β-D-glucuronidase (GUS) | Enzyme replacement study | Restored normal glycosaminoglycan turnover in deficient cells. | researchgate.net |
| α-L-iduronidase | Enzyme replacement study | Successful delivery to lysosomes and restoration of function. | researchgate.netescholarship.org |
| Saporin | Protein toxicity study | Induced proteoglycan-dependent cell death. | nih.govnih.gov |
| Streptavidin | Probe for uptake mechanism | Elucidated the role of heparan sulfate (B86663) in internalization. | nih.gov |
While the direct conjugation of nucleic acids to this compound for transfection is less commonly reported than its use with proteins, its integration into larger delivery systems has shown significant promise. Guanidinoglycosides, the class of molecules to which this compound belongs, are known to have a high affinity for RNA. nih.gov When this compound is tethered to the surface of polyamidoamine (PAMAM) dendrimers, the resulting conjugates are effective non-viral vectors for gene delivery. escholarship.orgnih.govresearchgate.net
These PAMAM-Guanidinoneomycin nanoassemblies have been shown to efficiently condense plasmid DNA (pDNA) and transfect various cell lines, including HeLa and COS-7 cells, with efficiencies often exceeding that of the gold-standard transfectant, 25 kDa branched polyethyleneimine (bPEI). nih.govresearchgate.net The presence of multiple this compound units on the dendrimer surface plays a crucial role in promoting cellular uptake while maintaining low cytotoxicity. nih.govrsc.orgacs.org Interestingly, in some studies, the neomycin-conjugated dendrimers showed higher transfection efficiency than their this compound counterparts, suggesting a complex interplay between DNA binding, complex stability, and intracellular release. escholarship.orgthno.org
This compound is highly effective at facilitating the cellular uptake of nanoparticles, particularly semiconductor quantum dots (QDs). researchgate.net QDs are fluorescent nanocrystals whose optical properties make them excellent probes for cellular imaging. chemistryviews.orgnih.govmdpi.com However, their use is often limited by inefficient delivery into cells.
By modifying the surface of quantum dots with this compound, researchers have demonstrated that these nanoparticles can bind to cell surface heparan sulfate and are subsequently internalized through endocytosis, eventually reaching the lysosomal compartment. researchgate.net This method allows for the robust labeling of intracellular structures and enables the tracking of cellular processes over extended periods due to the high photostability of QDs. escholarship.org This approach has been instrumental in studying the mechanisms of nanoparticle-cell interactions and the intracellular fate of these nanomaterials. nih.gov
Nucleic Acid Transfection for Gene Expression Studies
Development of this compound-Based Fluorescent Probes for Biological Pathways
The development of fluorescent probes is crucial for visualizing and understanding dynamic biological processes. nih.govresearchgate.net While the direct design of this compound-based probes that inherently report on specific biological pathways is an emerging area, its utility as a carrier for fluorescent molecules is well-established.
To facilitate bioconjugation to fluorescent dyes or other molecules of interest, derivatives of this compound have been synthesized. chemistryviews.org For instance, a stable this compound derivative featuring a maleimide (B117702) moiety has been developed. researchgate.netchemistryviews.org This allows for a specific and efficient "click chemistry" reaction with thiol-containing molecules, a common strategy for labeling with fluorescent probes. chemistryviews.org
In a common research application, this compound is functionalized with biotin (B1667282). This biotinylated this compound can then be used in conjunction with streptavidin that is conjugated to a fluorescent dye. nih.gov The high-affinity interaction between biotin and streptavidin allows for the formation of a fluorescent complex that can be efficiently delivered into cells by the this compound transporter. This modular approach enables researchers to use a wide variety of commercially available fluorescent streptavidin conjugates to label intracellular targets.
Integration into Advanced Nanocarrier Systems for Fundamental Biological Studies
To enhance its delivery capabilities and create multifunctional research tools, this compound has been integrated into several advanced nanocarrier systems. These systems leverage the cell-penetrating properties of this compound while offering additional functionalities such as higher cargo capacity and controlled release.
Dendrimers: As previously mentioned, this compound has been conjugated to PAMAM dendrimers of various generations (G2, G4, and G7). escholarship.orgnih.govrsc.orgacs.org These dendrimeric systems have been extensively studied as gene delivery vectors in fundamental research. escholarship.orgnih.gov The multivalent presentation of this compound on the dendrimer surface enhances cellular uptake through heparan sulfate-dependent pathways. nih.govrsc.orgacs.org
Liposomes (GNeosomes): A particularly innovative application is the creation of "GNeosomes," which are liposomes decorated with this compound. Current time information in Bangalore, IN.nih.gov These nanovesicles can encapsulate a wide range of cargo, from small molecules to large proteins. Current time information in Bangalore, IN.nih.gov GNeosomes are highly lysosomotropic, meaning they are efficiently targeted to the lysosomes within the cell. Current time information in Bangalore, IN. This makes them an exceptional research tool for studying lysosomal biology and for the delivery of enzymes in models of lysosomal storage diseases. Current time information in Bangalore, IN.escholarship.org
Table 2: Advanced Nanocarrier Systems Incorporating this compound
| Nanocarrier System | Composition | Primary Research Application | Key Feature | Citation(s) |
|---|---|---|---|---|
| PAMAM Dendrimers | Polyamidoamine core with surface-conjugated this compound | Gene transfection studies | Multivalent presentation enhances uptake and transfection efficiency. | escholarship.orgnih.govrsc.orgacs.org |
| GNeosomes | Lipid vesicles decorated with this compound | Lysosomal delivery of enzymes and other cargo | Highly lysosomotropic, dependent on cell surface glycosaminoglycans. | Current time information in Bangalore, IN.escholarship.orgnih.govnih.gov |
| Hollow Mesoporous Silica Nanoparticles (HMSNPs) | Amine-functionalized HMSNPs with guanidine (B92328) complexes | Drug delivery and apoptosis studies | High drug loading capacity and sustained release. | researchgate.net |
Exploration in Molecular Imaging Methodologies for Cellular Processes (Non-Clinical)
This compound's ability to deliver imaging agents into cells has made it a valuable component in non-clinical molecular imaging research. The primary application in this area has been the delivery of quantum dots for live-cell imaging. researchgate.netnih.gov
By conjugating QDs to this compound, researchers can visualize and track the movement of these nanoparticles within living cells in real-time. researchgate.netescholarship.org This has been used to study the endocytic pathway, confirming that this compound-modified QDs are taken up by cells and trafficked to lysosomes. researchgate.net This methodology provides a powerful tool to investigate nanoparticle-cell interactions, the stability of nanocarriers in the intracellular environment, and the release of cargo. nih.govmdpi.com
Furthermore, the development of this compound derivatives with functionalities suitable for conjugation to other imaging agents, such as those used in magnetic resonance imaging (e.g., ¹⁹F-labeled moieties), opens up the possibility of its use in a broader range of non-clinical imaging modalities. nih.gov While still an area of active development, the use of this compound to enhance the cellular delivery of various imaging probes holds significant potential for advancing our understanding of cellular processes through non-invasive imaging techniques. rsc.org
Use in Studying Ribosomal Functions and Protein Synthesis Inhibition Mechanisms
This compound, as a derivative of the aminoglycoside antibiotic neomycin, serves as a valuable molecular probe for investigating ribosomal function and the mechanisms of protein synthesis inhibition. google.comresearchgate.net Aminoglycosides, as a class, are known to interfere with the translation process in prokaryotes. researchgate.net They typically function by binding to bacterial ribosomal RNA (rRNA), specifically targeting sites like the bacterial 30S or 16S ribosomal A-site, which leads to the impairment of protein synthesis. researchgate.netpolimi.it The guanidinylation of neomycin to form this compound enhances its ability to bind to RNA, making it a potent tool for these studies. nih.gov
A significant application of this compound as a research tool is in the study of programmed ribosomal frameshifting (PRF), a critical mechanism in the expression of certain viral genes. nih.govmdpi.com In viruses like the human immunodeficiency virus 1 (HIV-1), a -1 ribosomal frameshift is necessary for the synthesis of the Gag-Pol fusion protein, which contains essential viral enzymes. nih.gov The efficiency of this frameshift is regulated by specific RNA structures within the viral mRNA, such as a stable stem-loop downstream of a "slippery sequence". nih.gov
Detailed research, particularly using nuclear magnetic resonance (NMR) spectroscopy, has elucidated the interaction between this compound B (GNB) and the HIV-1 frameshift site RNA. nih.govmdpi.com These studies have shown that GNB binds with high affinity to the major groove of the RNA stem-loop structure. nih.govresearchgate.net This binding significantly increases the thermodynamic stability of the RNA helix. nih.govmdpi.com For instance, the binding of GNB to the frameshift-site RNA was found to increase its melting temperature (Tm) by at least 10°C. nih.gov By stabilizing this regulatory RNA structure, this compound is thought to alter the delicate balance of frameshift efficiency, which can disrupt the stoichiometric ratio of viral proteins and consequently reduce the rate of viral replication. nih.govmdpi.com
The structural basis for this interaction has been investigated in detail. NMR studies revealed that rings I and II of the this compound B molecule fit into the major groove of the RNA, forming the primary binding interface, while other parts of the molecule remain more exposed to the solvent. nih.gov This detailed structural information highlights how this compound can be used as a molecular probe to understand the intricate relationship between RNA structure and ribosomal function.
Furthermore, this compound has been used in conjugate studies to probe protein synthesis inhibition. When conjugated to saporin, a ribosome-inactivating plant toxin, the resulting this compound-saporin conjugate demonstrates proteoglycan-dependent cell toxicity. nih.govnih.gov Saporin itself cannot easily enter cells, but when delivered by this compound, it can access the ribosomes and inhibit protein synthesis, leading to cell death. nih.gov This application leverages this compound's cellular uptake properties to deliver a ribosome-inactivating agent, providing a method to study the consequences of protein synthesis inhibition in targeted cells. nih.gov
The following table summarizes key research findings on the interaction between this compound B and HIV-1 RNA, highlighting its role as a molecular probe.
| Research Finding | Method(s) Used | Details of Interaction | Implication for Ribosomal Function | Reference(s) |
| Binding to HIV-1 Frameshift RNA | NMR Spectroscopy, UV Spectrophotometry | This compound B binds as a 1:1 complex to the stem-loop structure downstream of the frameshift site. mdpi.com | The binding stabilizes the RNA structure, which is proposed to alter the efficiency of the -1 programmed ribosomal frameshift. nih.govmdpi.com | mdpi.com, nih.gov |
| Increased RNA Stability | Thermodynamic Melting Profile Analysis | The binding of this compound B increases the melting temperature (Tm) of the frameshift-site RNA by at least 10°C. nih.gov | Enhanced stability of the RNA structure acts as a greater obstacle to the translating ribosome, potentially inhibiting the frameshifting process. nih.gov | nih.gov |
| Structural Elucidation of Complex | Multidimensional Heteronuclear NMR Spectroscopy | Rings I and II of this compound B insert into the major groove of the RNA helix, making specific contacts. nih.gov | Provides a detailed molecular view of how a small molecule can recognize and modulate the function of a viral RNA regulatory element. nih.gov | nih.gov |
| Inhibition of Viral Protein Synthesis | Inferred from binding studies | By altering the highly regulated 5-10% frameshift efficiency, this compound B can cause an imbalance in the Gag to Gag-Pol protein ratio. nih.govmdpi.com | Disruption of the proper stoichiometry of viral proteins leads to a significant reduction in the production of infectious virus particles. nih.govmdpi.com | mdpi.com, nih.gov |
Viii. Future Directions and Emerging Research Avenues for Guanidinoneomycin
Refinement of Cellular Uptake Mechanisms and Specificity
While it is established that guanidinoneomycin facilitates cellular entry, a complete understanding of the underlying mechanisms remains a critical area of investigation. acs.orgacs.org The primary proposed pathway involves endocytosis, an energy-dependent process where the cell engulfs extracellular materials. nih.gov Key endocytic routes include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. acs.orgnih.gov
A pivotal aspect of this compound's uptake is its interaction with heparan sulfate (B86663) proteoglycans on the cell surface. nih.govresearchgate.net The aggregation of these proteoglycans is thought to be a crucial initial step for the endocytic translocation of guanidinoglycosides. acs.org The number and spatial arrangement of the guanidinium (B1211019) groups on the neomycin scaffold significantly influence this interaction and the subsequent uptake efficiency. nih.gov For instance, this compound (GNeo), with its six guanidinium groups, demonstrates considerably higher translocation efficiency compared to similar molecules with fewer guanidinium moieties. nih.gov
Future research will likely focus on dissecting the precise roles of different endocytic pathways in the uptake of various this compound constructs. Investigating how subtle structural modifications to the this compound molecule can modulate the preferred uptake pathway will be crucial for directing cargo to specific intracellular locations. acs.org For example, the addition of long alkyl chains to this compound-based transporters has been shown to enhance cellular uptake through a distinct pathway involving hydrophobic interactions, suggesting that uptake mechanisms can be tuned. acs.org
Rational Design of Next-Generation this compound Constructs for Targeted Research Applications
The versatility of this compound as a delivery vehicle stems from its adaptable scaffold. acs.org The "rational design" of new this compound derivatives is a promising avenue for creating highly specific and efficient tools for biomedical research. researchgate.net This involves strategically modifying the core structure to enhance desired properties such as target binding, cellular uptake, and cargo capacity. mdpi.com
One approach involves the synthesis of dendrimeric this compound, where multiple this compound units are attached to a central core like polyamidoamine (PAMAM) dendrimers. researchgate.netescholarship.org These constructs have demonstrated the ability to carry high molecular weight cargo into cells while maintaining the heparan sulfate-dependent uptake mechanism and low cytotoxicity characteristic of the monomeric form. researchgate.netescholarship.org
Another key area of rational design is the incorporation of specific linkers and functional groups. For example, a this compound derivative featuring a maleimide (B117702) moiety has been developed to enable "click chemistry" bioconjugation. researchgate.netrsc.org This allows for the stable and specific attachment of a wide range of research probes and therapeutic agents. researchgate.netrsc.org Future efforts will likely focus on creating a diverse library of this compound constructs with different linkers, targeting ligands, and cargo molecules to address a wide array of research questions.
| Construct Type | Core Scaffold | Key Feature | Potential Application |
| Dendrimeric GNeo | PAMAM | Multivalency | Enhanced delivery of large biomolecules |
| GNeo-Maleimide | This compound | Thiol-reactive linker | Site-specific bioconjugation of probes |
| Lipo-dendri(n)-neomycin | Neomycin-dendrimer | Lipophilic domains | Gene delivery |
| GNeo-Liposomes | Liposome | This compound surface decoration | Lysosomal delivery of cargo |
Computational Design and Prediction of this compound's Biological Activities and Properties
Computational modeling and simulation are becoming indispensable tools in the design and prediction of the biological activities of complex molecules like this compound. mdpi.comnih.gov These approaches can provide valuable insights into structure-activity relationships, helping to guide the synthesis of new derivatives with improved properties. mdpi.com
By employing molecular docking simulations, researchers can predict how different this compound analogs will interact with specific biological targets, such as RNA or cell surface receptors. mdpi.comnih.gov For example, computational studies can help to understand how the spatial arrangement of guanidinium groups affects binding affinity and specificity. nih.gov This information is crucial for designing constructs that can selectively target particular cell types or biomolecules.
Furthermore, computational methods can be used to predict the cellular uptake efficiency and intracellular fate of novel this compound derivatives. mdpi.com By simulating the interactions of these molecules with cell membranes and endocytic machinery, it may be possible to forecast their delivery capabilities before they are even synthesized. mdpi.com This predictive power can significantly accelerate the development of next-generation this compound-based research tools. nih.gov The integration of computational design with experimental validation will be a powerful strategy for advancing the field. mdpi.com
Overcoming Biological Barriers for Enhanced Delivery of Research Probes
A significant challenge in the application of many research probes and therapeutic agents is their inability to cross biological barriers, such as the cell membrane and the blood-brain barrier. acs.orgescholarship.org Guanidinium-rich transporters like this compound have shown considerable promise in overcoming these obstacles. acs.orgnih.gov
The guanidinium groups of this compound play a key role in facilitating translocation across cell membranes, likely through interactions with negatively charged components of the membrane and subsequent endocytosis. acs.orgresearchgate.net This ability has been harnessed to deliver a variety of cargo, from small molecules to large proteins and even quantum dots, into cells. acs.orgnih.gov
An even more formidable challenge is the delivery of molecules to the brain. Certain guanidinylated scaffolds have demonstrated the ability to cross the blood-brain barrier, opening up exciting possibilities for neuroscience research and the development of therapies for neurological disorders. acs.orgnih.gov Future research will focus on optimizing the structure of this compound to enhance its efficiency in crossing these barriers. This may involve modifying the lipophilicity of the molecule or incorporating specific targeting moieties that recognize receptors expressed on the endothelial cells of the blood-brain barrier. escholarship.org The development of GNeo-modified liposomes and other nanoassemblies also represents a promising strategy for enhancing delivery across biological barriers. escholarship.org
Exploration of Novel Biomolecular Targets and Interaction Motifs
The primary known biomolecular targets for aminoglycosides, the parent compounds of this compound, are RNA molecules. nih.govwho.int Guanidinylation significantly enhances the binding affinity and specificity for RNA. nih.gov this compound B, for instance, has been shown to bind to an RNA helix from the HIV-1 frameshift site, demonstrating its potential as a tool to probe RNA structure and function. nih.gov
However, the full spectrum of biomolecular targets for this compound is likely much broader. The positively charged guanidinium groups can interact with various negatively charged species within the cell, including other nucleic acids like DNA, and acidic proteins. researchgate.netnih.gov The helical arrangement of guanidinium groups on some transporters can mimic the structure of alpha-helical peptides, suggesting potential interactions with protein surfaces. nih.gov
Future research will aim to identify and characterize these novel biomolecular targets. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and microarray screening can be employed to systematically search for this compound-binding partners within the cell. who.int The discovery of new interaction motifs will not only expand our understanding of this compound's biological activities but also open up new avenues for its application in targeting specific cellular processes. For example, a this compound-based probe has been designed to target RNA for photochemotherapy.
Development of Orthogonal Bioconjugation Strategies for Complex Research Systems
Orthogonal bioconjugation refers to the use of chemical reactions that proceed with high selectivity and efficiency in a complex biological environment, without interfering with native biochemical processes. mdpi.com The development of such strategies for this compound is crucial for its application in labeling and tracking biomolecules in living systems. mdpi.com
A significant step in this direction has been the synthesis of a this compound-maleimide derivative. researchgate.netrsc.org The maleimide group reacts specifically with thiol groups, which are present in cysteine residues of proteins. researchgate.net This allows for the site-specific attachment of this compound to proteins, enabling their delivery into cells. researchgate.net
Future research will focus on expanding the repertoire of orthogonal bioconjugation reactions available for this compound. This could include the incorporation of other "click chemistry" handles, such as azides and alkynes, or photo-activatable crosslinkers. escholarship.org These strategies would allow for the temporal and spatial control of bioconjugation, enabling more sophisticated experiments in complex research systems. mdpi.com The ability to attach this compound to a wide range of biomolecules with high precision will be essential for realizing its full potential as a versatile tool for chemical biology. mdpi.com
Q & A
Q. How can researchers systematically review literature to identify gaps in this compound’s pharmacokinetic data?
- Methodological Answer : Conduct a PRISMA-guided systematic review focusing on in vivo absorption, distribution, and clearance studies. Use tools like Covidence to screen articles, and extract data into a matrix comparing models (e.g., murine vs. zebrafish). Highlight gaps in tissue penetration or metabolic stability studies .
Data Reporting and Reproducibility
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
